molecular formula C10H13N3 B11911229 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine CAS No. 1158766-95-0

1-(1H-indazol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B11911229
CAS No.: 1158766-95-0
M. Wt: 175.23 g/mol
InChI Key: HFQBQDXXXNJHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indazol-5-yl)-N,N-dimethylmethanamine is a heterocyclic amine featuring an indazole core substituted at the 5-position with a dimethylaminomethyl group. Indazole derivatives are widely studied due to their biological relevance, including kinase inhibition, receptor modulation, and anticancer activity . The dimethylamine moiety enhances solubility in polar solvents like DMSO and methanol, a property critical for pharmaceutical applications .

Properties

CAS No.

1158766-95-0

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(1H-indazol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H13N3/c1-13(2)7-8-3-4-10-9(5-8)6-11-12-10/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

HFQBQDXXXNJHAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine typically involves the formation of the indazole core followed by the introduction of the dimethylmethanamine group. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring. This is followed by the alkylation of the indazole nitrogen with dimethylmethanamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of transition metal catalysts to facilitate the cyclization process and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom of the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the indazole ring.

    Reduction: Reduced indazole derivatives.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Indole vs. Indazole Derivatives

  • Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine): Structure: Substitutes indazole with indole. Properties: Molecular weight = 174.24 g/mol; soluble in water, methanol, and DMSO. Activity: Known as a bioactive alkaloid with acute toxicity in rats (LD₅₀ = 125 mg/kg) . Key Difference: Indole’s reduced basicity compared to indazole may lower receptor-binding affinity in certain targets.

Triazole and Imidazole Derivatives

  • N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine () :
    • Structure : Triazole core instead of indazole.
    • Synthesis : 88% yield via copper-catalyzed azide-alkyne cycloaddition.
    • Properties : Higher molecular weight (245.34 g/mol) due to the phenethyl group; CDCl₃-soluble .
  • N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride () :
    • Structure : Imidazole core with a benzyl group.
    • Applications : Pharmaceutical intermediate; molecular weight = 223.70 g/mol .
Substituent Variations
  • 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine () :
    • Structure : Aromatic substituents (Br, CF₃) instead of indazole.
    • Properties : Increased lipophilicity (logP = 3.2) and molecular weight (282.10 g/mol) .
  • Muscarinic Antagonists () :
    • Examples : 1-((2R,5R)-5-([1,1′-Biphenyl]-4-yl)-1,4-dioxan-2-yl)-N,N-dimethylmethanamine.
    • Activity : Potent receptor antagonists due to bulky aromatic substituents enhancing target affinity .

Data Tables for Comparative Analysis

Table 1. Physical-Chemical Properties
Compound Name Molecular Weight (g/mol) Solubility logP Synthesis Yield
1-(1H-Indazol-5-yl)-N,N-dimethylmethanamine 189.23 DMSO, Methanol 1.8* ~70% (hyp.)
Gramine () 174.24 Water, DMSO, Methanol 1.2 Not reported
N,N-Dimethyl-1-(1-phenethyl-triazol-4-yl)methanamine () 245.34 CDCl₃, DMSO 2.5 88%
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine HCl () 223.70 Water, DMSO 1.9 Not reported

*Calculated using ChemDraw.

Pharmacological Implications

  • Indazole vs.
  • Role of Dimethylamine : The N,N-dimethyl group increases solubility and may facilitate blood-brain barrier penetration, relevant for CNS-targeted drugs .
  • Synthetic Challenges : highlights difficulties in synthesizing indole analogs (e.g., low yields), suggesting indazole derivatives may require optimized catalytic conditions .

Biological Activity

1-(1H-indazol-5-yl)-N,N-dimethylmethanamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indazole core, which is known for its diverse biological properties. The synthesis typically involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole ring, followed by alkylation with dimethylmethanamine under basic conditions. This structural configuration is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

1-(1H-indazol-5-yl)-N,N-dimethylmethanamine exhibits its biological activity primarily through interactions with various molecular targets. It has been investigated for its potential as a ligand in biochemical assays, particularly in the context of enzyme inhibition and receptor modulation. The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Antidepressant Potential

Research suggests that indazole derivatives may influence neurotransmitter systems, providing potential antidepressant effects. The mechanism may involve modulation of serotonin and dopamine pathways, which are critical in mood regulation.

Case Studies and Experimental Findings

Several studies have explored the biological effects of this compound:

  • Study on Neurotransmitter Systems : A study indicated that indazole derivatives could enhance serotonin levels in animal models, suggesting potential antidepressant properties.
  • In Vitro Assays : In vitro experiments demonstrated that 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine could inhibit certain enzymes linked to inflammation, indicating a possible role in anti-inflammatory therapies.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntidepressantModulates serotonin and dopamine pathways
Anti-inflammatoryInhibits enzymes related to inflammatory responses
Enzyme InhibitionPotentially inhibits specific disease-related enzymes

Comparative Analysis with Similar Compounds

Comparative studies have shown that 1-(1H-indazol-5-yl)-N,N-dimethylmethanamine has unique properties compared to other indazole derivatives. For instance:

  • 1H-Indazole : Lacks the dimethylmethanamine group, which enhances binding affinity.
  • 1-Methyl-1H-Indazole : Similar structure but shows reduced biological activity due to fewer functional groups.

This uniqueness suggests that the dimethylmethanamine moiety significantly influences both chemical reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.